molecular formula C6H11NO4 B083139 5-Methyl DL-glutamate CAS No. 14487-45-7

5-Methyl DL-glutamate

Cat. No.: B083139
CAS No.: 14487-45-7
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-UHFFFAOYSA-N
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Description

Glutamate, gamma-methyl ester, also known as glutamic acid, γ-methyl ester, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Glutamate, gamma-methyl ester is soluble (in water) and a moderately acidic compound (based on its pKa).

Mechanism of Action

Target of Action

The primary target of H-DL-GLU(OME)-OH is believed to be the glutamate receptors , specifically the metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

H-DL-GLU(OME)-OH, as a glutamate derivative, is likely to interact with its targets, the glutamate receptors, in a similar manner to glutamate. Glutamate activates both ionotropic and metabotropic glutamate receptors . The interaction of H-DL-GLU(OME)-OH with these receptors could lead to changes in the cellular processes regulated by these receptors .

Biochemical Pathways

The interaction of H-DL-GLU(OME)-OH with glutamate receptors can affect various biochemical pathways. Glutamate is involved in many aspects of normal brain function, including cognition, memory, and learning . Therefore, H-DL-GLU(OME)-OH could potentially influence these processes.

Pharmacokinetics

It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis . It is possible that H-DL-GLU(OME)-OH may have similar properties.

Result of Action

The molecular and cellular effects of H-DL-GLU(OME)-OH’s action are likely to be diverse, given the wide range of processes regulated by glutamate receptors. For instance, it could potentially influence neuronal excitability, synaptic plasticity, and various aspects of cognitive function .

Biochemical Analysis

Biochemical Properties

5-Methyl DL-glutamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Glutamate, from which this compound is derived, is involved in different metabolic pathways and serves as a precursor for the synthesis of various metabolites

Cellular Effects

Glutamate, the parent compound, has excitatory effects on nerve cells and can excite cells to their death in a process referred to as “excitotoxicity” . It’s plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of glutamate, as it is a derivative of this amino acid

Properties

IUPAC Name

2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28677-37-4
Record name Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28677-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20859653
Record name 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14487-45-7, 1499-55-4
Record name 5-Methyl hydrogen glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5)-Methyl L-hydrogen glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl DL-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1499-55-4
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Record name 5-methyl DL-glutamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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